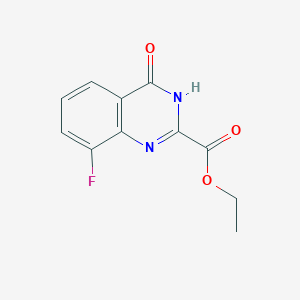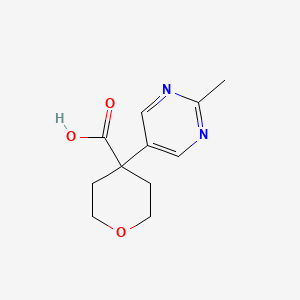![molecular formula C15H15N3O2S B8541990 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine](/img/structure/B8541990.png)
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is a complex organic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group . The isopropylsulfonylphenyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides and base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isopropylsulfonylphenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethynyl-5-(4-methylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-ethylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-propylsulfonylphenyl)pyrazin-2-amine
Uniqueness
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is unique due to the presence of the isopropylsulfonylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H15N3O2S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-ethynyl-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-4-13-15(16)17-9-14(18-13)11-5-7-12(8-6-11)21(19,20)10(2)3/h1,5-10H,2-3H3,(H2,16,17) |
Clave InChI |
BOEISWQEVIMBHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C#C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B8541913.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enoyl chloride](/img/structure/B8541925.png)





![[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol](/img/structure/B8541984.png)

![N-[2-(Dimethylamino)ethyl]-5-[(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8542002.png)



